6,8-dichloro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2H-chromen-2-one
Description
6,8-Dichloro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a dichlorinated chromen-2-one core and a 3,4-dihydroquinoline-1-carbonyl substituent at position 3. This compound combines structural elements of coumarin (a benzopyrone scaffold) and dihydroquinoline, which are known to confer diverse biological activities, including enzyme inhibition and receptor modulation. The chlorine atoms at positions 6 and 8 enhance its electronic and steric properties, while the dihydroquinoline moiety may facilitate interactions with biological targets such as kinases or DNA .
Properties
IUPAC Name |
6,8-dichloro-3-(3,4-dihydro-2H-quinoline-1-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO3/c20-13-8-12-9-14(19(24)25-17(12)15(21)10-13)18(23)22-7-3-5-11-4-1-2-6-16(11)22/h1-2,4,6,8-10H,3,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZLDVUGEAPMQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6,8-dichloro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dihydroquinolinylcarbonyl group: This step involves the reaction of the chromen-2-one core with a dihydroquinoline derivative, often under conditions that promote nucleophilic substitution.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often through the use of catalysts and more efficient reaction conditions.
Chemical Reactions Analysis
6,8-dichloro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6,8-dichloro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2H-chromen-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structure. These interactions can modulate biological pathways, leading to various effects depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The compound’s uniqueness lies in its 3,4-dihydroquinoline-1-carbonyl group, which distinguishes it from other coumarin derivatives. Below is a comparison with key analogs:
Key Observations :
- The 3,4-dihydroquinoline-1-carbonyl group in the target compound introduces a rigid, planar structure that may enhance binding to hydrophobic pockets in enzymes or receptors, unlike simpler substituents (e.g., methyl or methoxyphenyl) .
- Chlorine at positions 6 and 8 is a common feature in many analogs, contributing to enhanced lipophilicity and metabolic stability .
Enzyme Inhibition
- The target compound’s dihydroquinoline moiety may mimic coenzyme or substrate structures, enabling competitive inhibition. This contrasts with 6,8-dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one, which inhibits MARK4 via π-π stacking with its methoxyphenyl group .
- Thiadiazole-containing analogs (e.g., ) exhibit DNA intercalation or topoisomerase inhibition, a mechanism less likely in the target compound due to its bulky dihydroquinoline group .
Anticancer Activity
- 6,8-Dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one shows moderate cytotoxicity (HepG2 IC50 = 15.92 µM), while thiadiazole derivatives () demonstrate higher potency in specific cancer models . The target compound’s activity remains understudied but is hypothesized to depend on its dual chromenone-quinoline pharmacophore.
Antimicrobial and Antiparasitic Effects
- Dichloro-methyl analogs () exhibit antileishmanial activity, whereas the target compound’s dihydroquinoline group may redirect activity toward bacterial targets like gyrase .
Physicochemical and Pharmacokinetic Properties
Notes:
- Chlorine atoms contribute to metabolic stability across all analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
